7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the thiazolidinone ring: This step involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound under basic conditions to form the thiazolidinone ring.
Introduction of the pyrido[1,2-a]pyrimidin-4-one core: This core structure is synthesized through a cyclization reaction involving a pyridine derivative and a suitable carbonyl compound.
Attachment of the phenylpiperazine moiety: The phenylpiperazine group is introduced via a nucleophilic substitution reaction, typically using a halogenated precursor and phenylpiperazine under basic conditions.
Final assembly and purification: The final compound is assembled through a series of condensation reactions, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound 7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated precursors, phenylpiperazine, basic conditions (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to enzymes: Inhibits the activity of certain enzymes involved in key biological processes.
Interacting with receptors: Modulates the activity of specific receptors, leading to changes in cellular signaling pathways.
Disrupting cellular functions: Interferes with the normal functioning of cells, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds containing the thiazolidinone ring, known for their diverse biological activities.
Pyrido[1,2-a]pyrimidines: Compounds with the pyrido[1,2-a]pyrimidine core, studied for their potential therapeutic applications.
Phenylpiperazines: Compounds containing the phenylpiperazine moiety, used in the development of various pharmaceuticals.
Uniqueness
The uniqueness of 7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which confer a wide range of potential biological activities and applications. This compound’s unique structure allows for diverse chemical modifications, making it a valuable scaffold for drug development and other scientific research.
Properties
Molecular Formula |
C26H25N5O2S2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N5O2S2/c1-3-11-30-25(33)21(35-26(30)34)16-20-23(27-22-10-9-18(2)17-31(22)24(20)32)29-14-12-28(13-15-29)19-7-5-4-6-8-19/h3-10,16-17H,1,11-15H2,2H3/b21-16- |
InChI Key |
VVNVSSVMKYKTQV-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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